molecular formula C18H19ClN2O B5157694 N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride

N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride

Cat. No. B5157694
M. Wt: 314.8 g/mol
InChI Key: VZLFABKRYYHOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride is not fully understood. However, it has been shown to interact with DNA and inhibit the activity of certain enzymes that are involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, this compound has been shown to protect against oxidative stress and neuroinflammation, which are associated with various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in in vitro and in vivo studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various research applications.

Future Directions

There are several future directions for the research on N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various research applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. Its synthesis method has been optimized to yield high purity and high yields of the compound. This compound has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While it has several advantages for lab experiments, further studies are needed to fully understand its potential and optimize its use in various research applications.

Synthesis Methods

N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride is synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with 2-acetyl-4,6-dimethylquinoline. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been optimized to yield high purity and high yields of this compound.

Scientific Research Applications

N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In biochemistry, this compound has been used to study the interaction of proteins with DNA. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-4,6-dimethylquinolin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O.ClH/c1-12-4-9-17-16(10-12)13(2)11-18(20-17)19-14-5-7-15(21-3)8-6-14;/h4-11H,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLFABKRYYHOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.